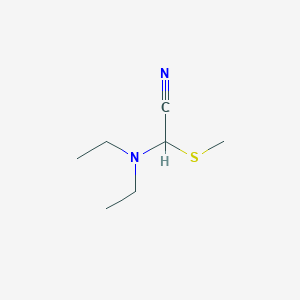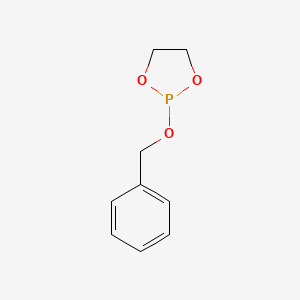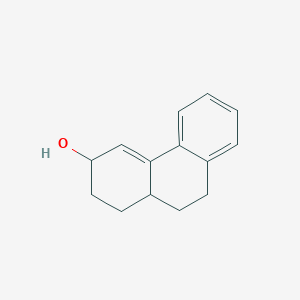
(Diethylamino)(methylsulfanyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diethylamino)(methylsulfanyl)acetonitrile is an organic compound characterized by the presence of both diethylamino and methylsulfanyl functional groups attached to an acetonitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamino)(methylsulfanyl)acetonitrile typically involves the reaction of diethylamine with methylthioacetonitrile. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. A common synthetic route is as follows:
Starting Materials: Diethylamine and methylthioacetonitrile.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using nitrogen or argon, to avoid moisture. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.
Catalysts and Solvents: Common solvents include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
(Diethylamino)(methylsulfanyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted acetonitriles.
科学的研究の応用
(Diethylamino)(methylsulfanyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (Diethylamino)(methylsulfanyl)acetonitrile exerts its effects depends on the specific application. In chemical reactions, the diethylamino group can act as a nucleophile, while the methylsulfanyl group can undergo oxidation or substitution. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
Diethylaminoacetonitrile: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
Methylthioacetonitrile: Lacks the diethylamino group, limiting its nucleophilic properties.
Ethylthioacetonitrile: Similar to methylthioacetonitrile but with an ethyl group instead of a methyl group.
Uniqueness
(Diethylamino)(methylsulfanyl)acetonitrile is unique due to the presence of both diethylamino and methylsulfanyl groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to similar compounds.
特性
| 112081-91-1 | |
分子式 |
C7H14N2S |
分子量 |
158.27 g/mol |
IUPAC名 |
2-(diethylamino)-2-methylsulfanylacetonitrile |
InChI |
InChI=1S/C7H14N2S/c1-4-9(5-2)7(6-8)10-3/h7H,4-5H2,1-3H3 |
InChIキー |
UZQJGAHDVLICHG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(C#N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)

![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
